(Ala11,D-Leu15)-Orexin B (human)

Description

Elucidation of Amino Acid Substitutions on Receptor Selectivity and Potency

The development of (Ala11,D-Leu15)-Orexin B as a highly selective OX2R agonist stems from key amino acid substitutions. Research has shown that replacing the native L-leucine at position 11 with L-alanine, and the L-leucine at position 15 with its D-enantiomer, D-leucine, dramatically alters the peptide's receptor interaction profile. nih.gov These modifications were found to be crucial for conferring selectivity for the orexin-2 receptor (OX2R) over the orexin-1 receptor (OX1R). nih.govnih.gov

Specifically, the L-alanine substitution at position 11, in conjunction with the D-leucine substitution at position 15, maintains the peptide's potency for mobilizing intracellular calcium in cells expressing OX2R. nih.gov Conversely, the potency for OX1R is significantly diminished. nih.gov This combined substitution strategy resulted in the creation of [Ala11, D-Leu15]orexin-B, a compound demonstrating a remarkable 400-fold selectivity for OX2R. nih.govhellobio.comtargetmol.com The EC50 values for this analog are approximately 0.13 nM for human OX2R and 52 nM for human OX1R. nih.govhellobio.comtargetmol.com The investigation into these substitutions highlighted the importance of the three L-leucine residues at positions 11, 14, and 15 in orexin-B for OX2R selectivity. nih.gov

The quest to understand the differential binding of orexin (B13118510) peptides to their receptors has revealed several key structural determinants. The C-terminal region of both orexin A and orexin B is considered vital for their biological activity. nih.govacs.org In contrast, the N-terminus can be modified or even truncated without a complete loss of function. nih.gov This suggests that the C-terminus likely inserts into the canonical binding cavity of the class A G protein-coupled receptors (GPCRs). nih.gov

Mutagenesis studies have been instrumental in pinpointing specific residues on the receptors that are critical for ligand interaction. For the orexin receptors, transmembrane domains 3 and 5 have been identified as prominent contributors to ligand binding and functional activity. nih.gov Furthermore, domain-swapping experiments between OX1R and OX2R have underscored the crucial role of transmembrane domain 3 in the interaction with small molecule antagonists. nih.gov For the peptide ligands, interactions appear to be more extensive, involving transmembrane domain 1, the amino terminus, and transmembrane domain 5, in addition to transmembrane domain 3. nih.gov The different distribution patterns of OX1R and OX2R in the brain also suggest they may modulate distinct physiological responses. nih.gov

Comparative Structure-Activity Studies with Orexin Peptides

Truncation studies, which involve systematically shortening the peptide chain from the N-terminus, have provided valuable insights into the minimal sequence required for receptor activation. For orexin A, truncation of the first six N-terminal amino acids (residues 17-22) resulted in analogs that partially retained agonist activity at the OX1 receptor. nih.gov Notably, OXA (17–33) was identified as the shortest known active peptide with a 23-fold selectivity for OX1 over OX2. nih.gov

Similar studies on orexin B have shown that at least 19 amino acids are necessary for the peptide to retain activity at orexin receptors. nih.gov Truncation of orexin B, followed by single-point mutations, has led to the development of orexin B (6–28) analogs with significant selectivity for OX2R (over 1000-fold). nih.gov These findings reinforce the concept that the C-terminal portion of the orexin peptides is of primary importance for receptor interaction and activation. nih.gov

Site-directed mutagenesis has been a powerful tool for identifying individual amino acid residues that are critical for the interaction between orexin peptides and their receptors. acs.org Alanine (B10760859) scanning of orexin B has revealed that several residues, primarily located in the C-terminal half of the peptide, are essential for its activity. These include L-leucine at position 11, L-leucine at position 15, alanine at position 22, glycine (B1666218) at position 24, isoleucine at position 25, leucine (B10760876) at position 26, and methionine at position 28. nih.gov

On the receptor side, mutagenesis studies on OX1R have identified a number of residues whose substitution to alanine has a detrimental effect on ligand interactions. These include K1203.26, P1233.29, Y1243.30, Q1263.32, A1273.33, W2065.29, Y2155.38, F2195.42, Y3116.48, N3186.55, F3407.35, T3417.36, H3447.39, W3457.40, and Y3487.43. nih.gov These studies collectively provide a detailed map of the key interaction points that govern orexin peptide binding and receptor activation.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure of orexin peptides is crucial for their biological function. Circular dichroism studies have shown that in an aqueous solution, orexin B adopts an unordered conformation. nih.gov However, in a membrane-mimicking environment, it transitions to a helical structure. nih.gov This suggests that the interaction with the cell membrane may induce a conformational change in the peptide, predisposing it to bind to its receptor.

Molecular dynamics simulations have been employed to further investigate the binding modes of orexin peptides. acs.org These studies have assessed the stability of proposed binding orientations of orexin-A within the OX2 receptor. acs.org While the full-length peptide is often used in these simulations, it has been shown that a 19-amino-acid fragment from the C-terminus of orexin-A is sufficient for biological activity. acs.org The simulations indicate that a straight α-helical conformation of the peptide may not be stable unless specific hydrogen bonding interactions with the receptor's extracellular loop 2 occur. acs.org These computational approaches provide a dynamic view of the peptide-receptor interactions that complement the static information obtained from structural and mutagenesis studies.

Data Tables

Table 1: Receptor Selectivity of (Ala11,D-Leu15)-Orexin B

| Compound | Target Receptor | EC50 (nM) | Selectivity (fold) |

| (Ala11,D-Leu15)-Orexin B | Human OX1R | 52 nih.govhellobio.comtargetmol.com | \multirow{2}{*}{400-fold for OX2R nih.govhellobio.comtargetmol.com} |

| (Ala11,D-Leu15)-Orexin B | Human OX2R | 0.13 nih.govhellobio.comtargetmol.com |

Table 2: Key Residues in Orexin B for Receptor Activity

| Position | Original Residue | Importance |

| 11 | L-Leucine | Essential for activity nih.gov |

| 15 | L-Leucine | Essential for activity nih.gov |

| 22 | Alanine | Essential for activity nih.gov |

| 24 | Glycine | Essential for activity nih.gov |

| 25 | Isoleucine | Essential for activity nih.gov |

| 26 | Leucine | Essential for activity nih.gov |

| 28 | Methionine | Essential for activity nih.gov |

Properties

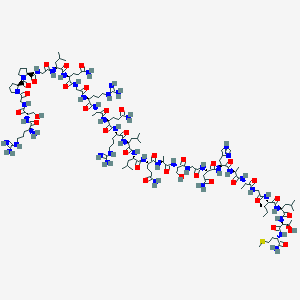

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H206N44O35S/c1-17-60(10)93(115(197)158-77(44-59(8)9)113(195)162-94(65(15)167)116(198)150-68(95(126)177)34-40-200-16)161-91(175)51-137-96(178)61(11)143-97(179)62(12)146-108(190)78(45-66-47-133-55-142-66)157-112(194)79(46-87(125)171)149-89(173)49-139-102(184)80(53-165)159-99(181)64(14)145-105(187)72(29-32-85(123)169)154-110(192)75(42-57(4)5)156-111(193)76(43-58(6)7)155-106(188)70(25-20-37-136-120(131)132)152-107(189)73(30-33-86(124)170)151-98(180)63(13)144-104(186)69(24-19-36-135-119(129)130)147-88(172)48-138-101(183)71(28-31-84(122)168)153-109(191)74(41-56(2)3)148-90(174)50-140-114(196)82-26-21-39-164(82)117(199)83-27-22-38-163(83)92(176)52-141-103(185)81(54-166)160-100(182)67(121)23-18-35-134-118(127)128/h47,55-65,67-83,93-94,165-167H,17-46,48-54,121H2,1-16H3,(H2,122,168)(H2,123,169)(H2,124,170)(H2,125,171)(H2,126,177)(H,133,142)(H,137,178)(H,138,183)(H,139,184)(H,140,196)(H,141,185)(H,143,179)(H,144,186)(H,145,187)(H,146,190)(H,147,172)(H,148,174)(H,149,173)(H,150,198)(H,151,180)(H,152,189)(H,153,191)(H,154,192)(H,155,188)(H,156,193)(H,157,194)(H,158,197)(H,159,181)(H,160,182)(H,161,175)(H,162,195)(H4,127,128,134)(H4,129,130,135)(H4,131,132,136)/t60-,61-,62-,63-,64-,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURUUKNICBOUOQ-JNZZMZGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H206N44O35S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2857.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization of Ala11,d Leu15 Orexin B Human

Receptor Binding and Selectivity Profiles

The defining feature of (Ala11,D-Leu15)-Orexin B is its preferential interaction with the orexin (B13118510) receptor type 2 (OX2R) over the orexin receptor type 1 (OX1R). This selectivity is the result of specific amino acid substitutions in the native orexin B sequence.

Quantitative Affinity for Human Orexin Receptor Type 1 (OX1R)

(Ala11,D-Leu15)-Orexin B demonstrates a significantly reduced affinity for the human OX1R. Studies have reported an EC50 value of 52 nM for its activity at the human OX1R. hellobio.comrndsystems.commedchemexpress.comtocris.com This indicates a substantially lower potency at this receptor subtype compared to its interaction with OX2R. Another study reported a similar EC50 value of 58 nM for OX1R. plos.org

Quantitative Affinity for Human Orexin Receptor Type 2 (OX2R)

In stark contrast to its interaction with OX1R, (Ala11,D-Leu15)-Orexin B binds to the human OX2R with high potency. The reported EC50 value for the human OX2R is 0.13 nM. hellobio.comrndsystems.commedchemexpress.comtocris.com A separate study documented a similarly potent EC50 of 0.055 nM for OX2R. plos.org This high affinity underscores its role as a potent agonist at this receptor.

Detailed Assessment of OX2R Selectivity Relative to OX1R

The key pharmacological characteristic of (Ala11,D-Leu15)-Orexin B is its remarkable selectivity for OX2R over OX1R. This selectivity is a direct result of strategic amino acid substitutions, specifically the replacement of L-leucine at position 11 with L-alanine and at position 15 with D-leucine. nih.gov These modifications maintained the peptide's potency at OX2R while significantly diminishing its activity at OX1R. nih.gov

This selective binding translates to a selectivity ratio of approximately 400-fold for the human OX2R over the OX1R. hellobio.comrndsystems.commedchemexpress.comtocris.comnih.gov One study has even suggested a selectivity of around 1000-fold for OX2R. plos.org This high degree of selectivity makes (Ala11,D-Leu15)-Orexin B an invaluable research tool for differentiating the physiological functions mediated by OX2R from those governed by OX1R. nih.govnih.gov

Receptor Affinity Data

| Compound | Receptor | EC50 (nM) |

| (Ala11,D-Leu15)-Orexin B (human) | hOX1R | 52 hellobio.comrndsystems.commedchemexpress.comtocris.com, 58 plos.org |

| (Ala11,D-Leu15)-Orexin B (human) | hOX2R | 0.13 hellobio.comrndsystems.commedchemexpress.comtocris.com, 0.055 plos.org |

| Orexin-A | hOX1R | 30 nih.gov |

| Orexin-A | hOX2R | 38 nih.gov |

| Orexin-B | hOX1R | 2500 nih.gov |

| Orexin-B | hOX2R | 36 nih.gov |

Agonist Activity and Efficacy

(Ala11,D-Leu15)-Orexin B functions as a potent and full agonist at the OX2R, effectively mimicking the actions of the endogenous orexin peptides at this receptor subtype.

Potency as an OX2R Agonist

As established by its low nanomolar EC50 value (0.13 nM), (Ala11,D-Leu15)-Orexin B is a highly potent agonist at the human OX2R. hellobio.commedchemexpress.comtocris.comnih.gov This potency in activating the receptor allows for the robust stimulation of downstream signaling pathways associated with OX2R activation. The development of this compound stemmed from the discovery that substitutions at key leucine (B10760876) residues in orexin-B were critical for achieving selectivity for OX2R. nih.gov

Comparative Agonist Efficacy with Endogenous Orexin A and Orexin B

While direct, quantitative side-by-side efficacy comparisons in the same assay systems are not always detailed in the literature, the available data allows for a qualitative assessment. The endogenous peptide orexin-A is a non-selective agonist, binding with high affinity to both OX1R and OX2R. nih.gov In contrast, orexin-B has a higher affinity for OX2R than for OX1R. nih.govnih.gov

(Ala11,D-Leu15)-Orexin B was developed to be a selective and potent OX2R agonist. nih.gov In studies using orexin knockout mice, the administration of (Ala11,D-Leu15)-Orexin B was shown to be as effective as orexin-A in ameliorating major narcoleptic symptoms, such as cataplexy and sleep/wake fragmentation. plos.orgnih.gov This suggests that its efficacy in activating OX2R-mediated pathways relevant to these functions is comparable to that of the non-selective agonist orexin-A. plos.orgnih.gov The maximum effect (Emax) of (Ala11,D-Leu15)-Orexin B at OX2R was reported to be 92.83%, while for orexin-A at OX1R it was 99.54%. plos.org

Applications as a Selective Pharmacological Probe

(Ala11,D-Leu15)-Orexin B (human) is a synthetically modified peptide that has become an invaluable tool in the field of pharmacology. Its significance lies in its high potency and selectivity as an agonist for the orexin 2 receptor (OX2R) over the orexin 1 receptor (OX1R). This selectivity allows researchers to investigate the distinct physiological roles mediated by each receptor subtype.

The primary utility of (Ala11,D-Leu15)-Orexin B stems from its ability to preferentially activate OX2R. Investigations into its development revealed that substituting L-alanine at position 11 and D-leucine at position 15 in the orexin-B peptide sequence maintained high potency for OX2R while significantly reducing its affinity for OX1R. nih.gov This modification resulted in a compound with a 400-fold selectivity for the human OX2R over the OX1R. nih.goviscabiochemicals.comtocris.comhellobio.commedchemexpress.commedchemexpress.com This high degree of selectivity makes (Ala11,D-Leu15)-Orexin B an excellent pharmacological probe for isolating and studying the physiological functions governed by OX2R.

By using this selective agonist, researchers can distinguish the effects of OX2R activation from those of OX1R. For example, studies in animal models have shown that central administration of (Ala11,D-Leu15)-Orexin B is sufficient to ameliorate cataplexy and sleep/wake fragmentation, indicating a primary role for OX2R in regulating these states. nih.gov Specifically, it was observed that (Ala11,D-Leu15)-Orexin B selectively activated OX2R-expressing histaminergic neurons, which are crucial for maintaining wakefulness, without significantly activating OX1R-positive noradrenergic neurons. nih.gov In contrast, studies in certain brain regions like the prefrontal cortex, which primarily express OX1R, showed no response to the application of (Ala11,D-Leu15)-Orexin B, further confirming its selectivity and utility in mapping receptor-specific pathways. nih.gov

Receptor Activity of (Ala11,D-Leu15)-Orexin B (human)

| Receptor | EC50 (nM) | Selectivity |

|---|---|---|

| Human OX1R | 52 | 400-fold lower than OX2R |

| Human OX2R | 0.13 | 400-fold higher than OX1R |

EC50 is the concentration of a drug that gives a half-maximal response. Data from Asahi et al. (2003) and other sources. nih.goviscabiochemicals.comtocris.commedchemexpress.commedchemexpress.com

The experimental power of (Ala11,D-Leu15)-Orexin B is amplified when it is used in combination with selective orexin receptor antagonists. This approach allows for a more rigorous confirmation of receptor-specific effects. By co-administering (Ala11,D-Leu15)-Orexin B with a selective OX1R antagonist, such as SB-334867, researchers can effectively block any residual minor activation of OX1R, thereby ensuring that the observed physiological responses are mediated exclusively through OX2R. nih.govplos.org

This combined pharmacological strategy has been employed to validate the roles of each receptor in various functions. For instance, to confirm that a specific behavioral or physiological outcome is driven by OX2R, an experiment might involve pre-treating a subject with an OX1R antagonist before administering (Ala11,D-Leu15)-Orexin B. If the effect persists, it provides strong evidence for OX2R's involvement.

Conversely, this selective agonist can be used to study the effects of OX2R antagonists. In one study, the hyperlocomotion induced by (Ala11,D-Leu15)-Orexin B in mice was reversed by the administration of EMPA, a selective OX2R antagonist, demonstrating the specific interaction between the agonist and the OX2R in vivo. researchgate.net This highlights how a selective agonist can be a critical tool for characterizing the in vivo activity of a novel selective antagonist. Such combinatorial experiments are essential for untangling the complex and sometimes overlapping functions of the orexin system and for validating the specificity of new pharmacological agents.

Examples of Orexin Receptor Antagonists Used in Research

| Compound | Target Receptor(s) | Type |

|---|---|---|

| SB-334867 | OX1R | Selective Antagonist |

| EMPA | OX2R | Selective Antagonist |

| Almorexant | OX1R and OX2R | Dual Antagonist |

This table lists examples of antagonists used in studies to differentiate orexin receptor functions. plos.orgresearchgate.net

Molecular Mechanisms and Signal Transduction Pathways

G-Protein Coupling Selectivity

Activation of OX2R by (Ala11,D-Leu15)-Orexin B leads to the engagement of various G-protein subtypes, resulting in a diverse range of downstream cellular effects. The receptor's ability to couple to different G-proteins highlights the pleiotropic nature of orexin (B13118510) signaling.

Canonical Gq Protein Coupling Through OX2R Activation

The primary and most well-established signaling pathway for OX2R involves its coupling to the Gq/11 family of G-proteins nih.govacs.org. This interaction initiates the canonical phospholipase C (PLC) pathway. Upon activation by the Gαq subunit, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. This rise in intracellular calcium is a hallmark of OX2R activation and a key event in mediating many of the physiological effects of orexins frontiersin.orgnih.gov. For instance, the excitatory effects of orexins on neurons are often attributed to this Gq-mediated increase in intracellular calcium nih.gov.

Evidence for Gi Protein Coupling Associated with OX2R Activation

In addition to the canonical Gq pathway, there is substantial evidence for OX2R coupling to the Gi/o family of G-proteins nih.govmdpi.com. This coupling has been observed in various cell types and experimental systems frontiersin.orgresearchgate.net. Activation of Gi proteins typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) hellobio.com. Studies have demonstrated that orexins, acting through Gi-coupled OX2 receptors, can inhibit cAMP synthesis in primary neuronal cultures hellobio.com. This Gi-mediated pathway provides a mechanism for the inhibitory or modulatory actions of orexins in certain neuronal populations. Furthermore, the βγ subunits of the dissociated Gi protein can also have direct effects on other signaling molecules, such as ion channels, adding another layer of complexity to the cellular response nih.gov.

Intracellular Signaling Cascades

The activation of different G-proteins by the (Ala11,D-Leu15)-Orexin B-OX2R complex initiates distinct downstream intracellular signaling cascades. These cascades ultimately converge on various cellular targets to produce the final physiological response.

Modulation of Intracellular Calcium Dynamics

A primary consequence of OX2R activation by (Ala11,D-Leu15)-Orexin B is the mobilization of intracellular calcium nih.gov. As previously mentioned, this is largely mediated by the Gq-PLC-IP3 pathway. The resulting increase in cytosolic calcium concentration acts as a crucial second messenger, influencing a wide range of cellular processes. These include neurotransmitter release, gene expression, and the activity of various calcium-dependent enzymes nih.gov. The precise spatial and temporal dynamics of these calcium signals are tightly regulated and can vary between different cell types, contributing to the specificity of the orexin-mediated response.

Regulation of Cyclic AMP Synthesis Pathways

(Ala11,D-Leu15)-Orexin B, through OX2R's ability to couple with Gi proteins, can also modulate the cyclic AMP (cAMP) signaling pathway mdpi.comhellobio.com. The inhibition of adenylyl cyclase by activated Gi proteins leads to a decrease in intracellular cAMP levels hellobio.com. cAMP is a ubiquitous second messenger that regulates the activity of protein kinase A (PKA) and other downstream effectors. By lowering cAMP levels, (Ala11,D-Leu15)-Orexin B can influence a variety of cellular functions, including ion channel activity, gene transcription, and metabolic processes. This Gi-mediated inhibition of cAMP synthesis provides a contrasting signaling mechanism to the Gq-mediated calcium mobilization, allowing for a more nuanced and complex regulation of cellular activity by the orexin system.

Table 1: G-Protein Coupling Selectivity and Intracellular Signaling Cascades of (Ala11,D-Leu15)-Orexin B at OX2R

| G-Protein Subtype | Primary Effector | Second Messenger(s) | Key Downstream Effects |

|---|---|---|---|

| Gq/11 | Phospholipase C (PLC) | Inositol trisphosphate (IP3), Diacylglycerol (DAG) | Increased intracellular Ca2+, Activation of Protein Kinase C (PKC) |

| Gi/o | Adenylyl Cyclase | Decreased cyclic AMP (cAMP) | Inhibition of Protein Kinase A (PKA) |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (Ala11,D-Leu15)-Orexin B (human) |

| Orexin-B |

| Inositol trisphosphate |

| Diacylglycerol |

| Phosphatidylinositol 4,5-bisphosphate |

Activation and Phosphorylation of Downstream Signaling Proteins, e.g., ERK, CREB, PKC, Akt, Myosin Light Chain, Troponin-I

The binding of (Ala11,D-Leu15)-Orexin B to the orexin 2 receptor (OX2R) initiates a cascade of intracellular signaling events, leading to the phosphorylation and activation of numerous downstream proteins. As a highly selective OX2R agonist, its effects are primarily mediated through this receptor subtype nih.govmedchemexpress.comtocris.comhellobio.combio-techne.com.

ERK and CREB Phosphorylation: Studies in Chinese Hamster Ovary (CHO) cells engineered to overexpress OX2R have demonstrated that receptor activation by (Ala11,D-Leu15)-Orexin B leads to the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). Research indicates that this phosphorylation is mediated by Protein Kinase C (PKC). The kinetics of this activation show a transient phosphorylation of ERK, lasting less than 10 minutes, whereas CREB phosphorylation is more sustained, persisting for up to 40 minutes. Interestingly, in a mouse hypothalamus neuron cell line, while (Ala11,D-Leu15)-Orexin B also induced prolonged ERK phosphorylation (lasting up to 20 minutes), this effect was not inhibited by a PKC inhibitor, suggesting the involvement of different downstream pathways in neuronal cells compared to CHO cells.

PKC Activation: Protein Kinase C is a key mediator in the signaling cascade initiated by OX2R. Its involvement has been identified as an upstream event leading to the phosphorylation of both ERK and CREB in specific cellular contexts. The activation of PKC is a crucial step that links the G-protein coupled receptor activation at the cell surface to the downstream effectors that modulate cellular function.

Akt Phosphorylation: The activation of OX2R by orexins has been shown to induce the phosphorylation of Akt, also known as Protein Kinase B, a critical protein in cell survival pathways. In primary neuronal cultures from the rat cerebral cortex, stimulation with orexin B resulted in a significant increase in phosphorylated Akt (pAkt). The maximal phosphorylation was observed after one hour of stimulation, and levels remained elevated above baseline for as long as 24 hours. Studies in rat myocardial tissue have also confirmed that orexin B can induce Akt phosphorylation, an effect attributed to the OX2R pathway.

Myosin Light Chain and Troponin-I Phosphorylation: In the context of cardiac muscle, research has shown a direct link between OX2R activation and the phosphorylation of key contractile proteins. In isolated rat cardiomyocytes, treatment with orexin-B led to a dose-dependent increase in the phosphorylation of both Myosin Light Chain (MLC) and Troponin-I (TnI). Crucially, the use of the selective OX2R agonist, (Ala11,D-Leu15)-Orexin B, produced similar effects, confirming that this signaling pathway is mediated through the OX2R. This phosphorylation event is associated with an increase in contractile shortening of the cardiomyocytes.

| Protein | Effect | Mediator/Context | Observed Kinetics |

|---|---|---|---|

| ERK (Extracellular signal-Regulated Kinase) | Phosphorylation | PKC-dependent (CHO-OX2R cells); PKC-independent (mouse hypothalamic neurons) | Transient (<10 min in CHO cells); Sustained (up to 20 min in neurons) |

| CREB (cAMP Response Element-Binding) | Phosphorylation | PKC-dependent (CHO-OX2R cells) | Sustained (up to 40 min in CHO cells) |

| Akt (Protein Kinase B) | Phosphorylation | Rat cerebral cortex neurons; Rat myocardial tissue | Maximal at 1 hour, sustained for up to 24 hours |

| Myosin Light Chain (MLC) | Phosphorylation | Isolated rat cardiomyocytes | Dose-dependent increase |

| Troponin-I (TnI) | Phosphorylation | Isolated rat cardiomyocytes | Dose-dependent increase |

Receptor Regulation and Kinetic Profiles

Ligand-Induced Receptor Activation Kinetics

(Ala11,D-Leu15)-Orexin B was developed through systematic amino acid substitution of orexin-B to enhance its selectivity for the OX2R nih.gov. This modification resulted in a highly potent and selective agonist. The activation kinetics are defined by its binding affinity and the subsequent cellular response.

In functional assays measuring the mobilization of intracellular calcium ([Ca²⁺]i) in CHO cells expressing human orexin receptors, (Ala11,D-Leu15)-Orexin B demonstrated a 400-fold selectivity for OX2R over the orexin 1 receptor (OX1R) nih.govmedchemexpress.com. The half-maximal effective concentration (EC₅₀) values clearly illustrate this pronounced selectivity.

| Receptor | EC₅₀ Value (nM) | Selectivity |

|---|---|---|

| Human Orexin 2 Receptor (OX2R) | 0.13 | 400-fold for OX2R |

| Human Orexin 1 Receptor (OX1R) | 52 |

The high potency at the OX2R (EC₅₀ = 0.13 nM) indicates that very low concentrations of the ligand are required to activate the receptor and initiate downstream signaling cascades nih.govmedchemexpress.comtocris.comhellobio.combio-techne.com. This potent activation has been confirmed in vivo, where intracerebroventricular administration of (Ala11,D-Leu15)-Orexin B selectively activated OX2R-expressing neurons nih.govnih.gov. The kinetic profile of the cellular response, as detailed by the time course of ERK and CREB phosphorylation, provides further insight into the dynamics of receptor activation and subsequent signal transduction.

Desensitization Mechanisms and Receptor Trafficking

While the activation of G-protein coupled receptors like OX2R is known to be followed by desensitization and internalization processes to regulate the signaling response, specific research detailing these mechanisms for (Ala11,D-Leu15)-Orexin B is limited in the current scientific literature. Generally, agonist-bound GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. This leads to uncoupling from G-proteins (desensitization) and can target the receptor for endocytosis (trafficking), either for degradation or recycling back to the cell surface. However, studies focusing specifically on the desensitization, internalization, and trafficking kinetics of OX2R following stimulation by the (Ala11,D-Leu15)-Orexin B analogue have not been extensively reported.

Structure Activity Relationships Sar and Peptide Design Principles

Conformational Analysis and Molecular Dynamics

Investigation of Peptide Conformations in Solution and Receptor-Bound States

The conformation of orexin (B13118510) peptides is highly dependent on their environment. In aqueous solutions, orexin peptides like orexin-A and orexin-B typically adopt conformations that include helical segments. acs.org Specifically, orexin-B, a linear 28-amino-acid peptide, often exhibits a notable 90° bend between its two main helical sections. acs.org The C-terminus, which is critical for receptor activity, generally maintains a helical structure in solution. acs.orgnih.gov

Upon binding to a receptor, the peptide undergoes significant conformational changes. While the solution-state structure provides a foundational understanding, the receptor-bound state is essential for elucidating the mechanism of action. Cryo-electron microscopy (cryo-EM) structures of active-state OX2R bound to agonists have revealed the molecular details of this interaction. nih.gov These studies show that upon binding, the receptor itself undergoes conformational shifts, particularly in extracellular loops 2 and 3 (ECL2, ECL3). nih.gov While the precise conformation of (Ala11,D-Leu15)-Orexin B in the bound state has not been individually detailed in the provided results, the general principles derived from orexin-B and other agonists are applicable. The interaction involves the peptide inserting into the receptor's binding pocket, leading to allosteric changes that trigger the receptor's activation sequence. nih.govcbi-society.org The assumption in many models is that the C-terminus of the peptide binds while in an α-helical conformation, which is consistent with its structure in solution. acs.org

Computational Modeling and Molecular Dynamics Simulations of Peptide-Receptor Complexes

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the dynamic interactions between orexin peptides and their receptors at an atomic level. helsinki.fi These simulations can model the stability of proposed binding modes and identify key interactions that lead to receptor activation or inhibition. nih.govresearchgate.net

MD simulations have been extensively used to study the binding of orexin-A to the OX2R. researchgate.netnih.gov These studies have reported a stable binding mode for the C-terminus of the peptide. nih.govresearchgate.netnih.gov By simulating the receptor complex within a lipid membrane environment, such as 1-palmitoyl-2-oleoylphosphatidylcholine (B1240222) (POPC), researchers can assess how the peptide settles into the binding cavity and which residues form stable contacts. researchgate.netnih.gov For instance, simulations have suggested specific binding modes, such as the "TM5-mode," as being more stable and likely than others. acs.org This mode describes a specific orientation of the peptide's C-terminal helix within the receptor's transmembrane (TM) helices. acs.org

These computational models provide insights that are complementary to static crystal structures, revealing the dynamic nature of the binding process and the conformational changes that are essential for G-protein-coupled receptor (GPCR) activation. cbi-society.orghelsinki.fi The models help to rationalize how substitutions, such as those in (Ala11,D-Leu15)-Orexin B, can alter binding affinity and selectivity by changing the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the peptide and the receptor. nih.gov The identification of the molecular basis for activation through these simulations is critical for the structure-based drug discovery of new orexin agonists. nih.gov

In Vitro Research Applications and Methodologies

Cell-Based Functional Assay Systems

Functional assays using various cell lines are fundamental to understanding the biological activity of (Ala11,D-Leu15)-Orexin B. These systems provide a controlled environment to study receptor activation and downstream cellular events.

Recombinant cell lines, such as Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells, are extensively used to study the effects of (Ala11,D-Leu15)-Orexin B. nih.gov These cells are genetically engineered to express specific orexin (B13118510) receptors, providing a clean system to investigate receptor-ligand interactions.

In a key study, CHO cells expressing either human OX1R or OX2R were used to determine the selectivity of (Ala11,D-Leu15)-Orexin B. The compound demonstrated a 400-fold selectivity for OX2R, with an EC50 of 0.13 nM, compared to 52 nM for OX1R. nih.govmedchemexpress.commedchemexpress.com This high selectivity makes it an invaluable tool for distinguishing the functional roles of the two orexin receptors. nih.gov

| Cell Line | Receptor Expressed | Agonist | EC50 (nM) | Selectivity (fold) |

| CHO | Human OX2R | (Ala11,D-Leu15)-Orexin B | 0.13 | 400 |

| CHO | Human OX1R | (Ala11,D-Leu15)-Orexin B | 52 |

This table summarizes the potency and selectivity of (Ala11,D-Leu15)-Orexin B in recombinant CHO cells.

To understand the physiological relevance of OX2R activation, researchers employ native cell models that endogenously express orexin receptors.

AR42J Pancreatic Cells: This rat pancreatic acinar cell line is a model for studying pancreatic function. pancreapedia.org Research has shown that orexins can influence cell proliferation and apoptosis in pancreatic tumor cells. frontiersin.org

Primary Neuronal Cultures: Studies using primary neuronal cultures have demonstrated that orexins, acting through Gi protein-coupled OX2 receptors, can inhibit the synthesis of cyclic AMP. hellobio.com This highlights a direct modulatory role of OX2R in neuronal signaling.

Isolated Cardiomyocytes: Functional orexin receptors have been identified in cardiac tissue. In isolated cardiomyocytes, orexin B and its receptor, OX2R, have been implicated in myocardial protection.

Several techniques are employed to measure the cellular response following the activation of orexin receptors by (Ala11,D-Leu15)-Orexin B.

Calcium Mobilization Assays: A primary method to assess orexin receptor activation is by measuring changes in intracellular calcium concentration ([Ca2+]i). The potency of (Ala11,D-Leu15)-Orexin B was initially determined by its ability to mobilize [Ca2+]i in CHO cells expressing OX2R. nih.gov

Cyclic AMP Assays: In primary neuronal cultures, the activation of OX2R by orexins leads to the inhibition of cyclic AMP (cAMP) synthesis, indicating the involvement of a Gi protein-coupled signaling pathway. hellobio.com

Phosphorylation Analysis: OX2R activation can induce the phosphorylation of downstream signaling molecules. For instance, activation of OX2R has been shown to lead to the phosphorylation of ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) through a PKC (protein kinase C)-mediated pathway. tocris.com

Beyond immediate signaling events, the long-term cellular consequences of OX2R activation are also investigated. Orexins have been shown to have a dual regulatory role in apoptosis. frontiersin.org In some contexts, such as in human and rat pancreatic tumor cells, orexins can induce apoptosis and inhibit cell proliferation through the activation of caspase-3. frontiersin.org Conversely, in neuronal cells, orexins can exhibit anti-apoptotic effects by inhibiting caspase activity, thereby offering neuroprotection. frontiersin.org

| Cellular Response | Cell Type | Effect of Orexin | Signaling Pathway |

| Apoptosis | Pancreatic Tumor Cells | Induction | Caspase-3 activation |

| Apoptosis | Neuronal Cells | Inhibition | Inhibition of caspase activity |

| Cell Proliferation | Pancreatic Tumor Cells | Inhibition |

This table illustrates the context-dependent effects of orexin on downstream cellular responses.

Peptide Synthesis and Characterization Methods

The availability of high-purity (Ala11,D-Leu15)-Orexin B is crucial for reliable and reproducible research findings.

Solid-phase peptide synthesis (SPPS) is the standard method for producing (Ala11,D-Leu15)-Orexin B. biosynth.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. This method allows for the efficient and controlled synthesis of the peptide with the desired sequence: Arg-Ser-Gly-Pro-Pro-Gly-Leu-Gln-Gly-Arg-Ala-Gln-Arg-Leu-D-Leu-Gln-Ala-Ser-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Met-NH2. moleculardepot.com Following synthesis, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity (often ≥95%). bio-techne.comabbexa.com The final product is usually a white lyophilized solid. apexbt.com

Considerations for Peptide Purity and Counter-Ion Effects in Experimental Design (e.g., Trifluoroacetic Acid salt influence)

The reliability and reproducibility of in vitro studies using synthetic peptides like (Ala11,D-Leu15)-Orexin B are fundamentally dependent on the purity of the compound and a clear understanding of potential effects from associated counter-ions.

Peptide Purity: Commercial preparations of (Ala11,D-Leu15)-Orexin B are typically supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). tocris.comhellobio.comrndsystems.com This level of purity is crucial to ensure that the observed biological activity is attributable to the peptide itself and not to contaminants from the synthesis process. Researchers must verify the purity for each specific batch, usually by referring to the Certificate of Analysis provided by the supplier, to maintain experimental consistency. tocris.comrndsystems.combio-techne.com

Counter-Ion Effects: Synthetic peptides are often supplied as salts, with Trifluoroacetic Acid (TFA) being a common counter-ion resulting from its use in the final cleavage and purification steps of solid-phase peptide synthesis. medchemexpress.combiosynth.com (Ala11,D-Leu15)-Orexin B is frequently available as a trifluoroacetate (B77799) salt. medchemexpress.combiosynth.com While the peptide's primary amino acid sequence dictates its specific receptor interaction, the presence of counter-ions like TFA can influence the peptide's physical properties, such as solubility and stability. targetmol.com For most biological assays, the salt form and the free form of the peptide exhibit the same biological activity. targetmol.com However, at high concentrations, TFA itself can have independent biological effects, including altering pH or interacting with cellular components. Therefore, it is critical for experimental designs to include appropriate vehicle controls that contain the same concentration of the counter-ion (e.g., TFA in the solvent) as is present in the peptide solution. This practice allows researchers to distinguish the specific effects of the peptide from any potential non-specific effects of the counter-ion.

Biochemical and Biophysical Approaches

Receptor Expression Analysis via Quantitative RT-PCR, Immunohistochemistry, and Western Blot

To investigate the effects of (Ala11,D-Leu15)-Orexin B, it is first necessary to confirm the presence and distribution of its target receptors, primarily the Orexin 2 receptor (OX2R) and to a lesser extent the Orexin 1 receptor (OX1R). Standard molecular and cellular biology techniques are employed for this purpose.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to detect and quantify the messenger RNA (mRNA) transcripts of the orexin receptors (HCRTR1 for OX1R and HCRTR2 for OX2R) in tissues and cell lines. researchgate.netnih.gov By measuring mRNA levels, researchers can infer the potential for receptor protein expression in a given sample. For instance, studies have used qRT-PCR to show differential expression of OX1R and OX2R mRNA in various peripheral and central nervous system tissues. researchgate.net In experiments designed to assess the functional consequences of (Ala11,D-Leu15)-Orexin B application, qRT-PCR can confirm that the target cells or tissues express the necessary OX2R mRNA.

Immunohistochemistry (IHC): IHC allows for the visualization of orexin receptor proteins within their native tissue context. Using specific antibodies against OX1R or OX2R, researchers can identify the specific cell types and anatomical locations that express these receptors. nih.govmdpi.com For example, IHC has been used to map the distribution of OX1R in the human hypothalamus and to demonstrate its presence in the nerves of rat lacrimal glands. nih.govmdpi.com Such analysis is vital for interpreting the physiological or cellular responses elicited by (Ala11,D-Leu15)-Orexin B, ensuring that the observed effects correlate with the presence of the receptor in specific cells.

Western Blot: This biochemical method is used to separate and identify proteins from tissue or cell lysates. Western blotting can confirm the presence of OX1R and OX2R proteins and provide data on their relative abundance and molecular weight. nih.govphoenixbiotech.net For example, researchers have used Western blots to validate the specificity of orexin receptor antibodies and to assess changes in receptor levels or the activation of downstream signaling pathways (like pERK) following receptor stimulation. nih.gov

These methods collectively provide a comprehensive profile of receptor expression, which is a prerequisite for designing and interpreting in vitro experiments with (Ala11,D-Leu15)-Orexin B.

Receptor Binding Assays for Affinity Determination (Implied by EC50 values)

The defining characteristic of (Ala11,D-Leu15)-Orexin B is its high selectivity for the OX2 receptor. This property is quantified through receptor binding assays or, more commonly, functional assays that determine the half-maximal effective concentration (EC50). The EC50 value represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response, serving as a functional measure of potency which is directly related to binding affinity.

A seminal study on the development of this compound utilized Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor. nih.gov The potency of (Ala11,D-Leu15)-Orexin B was determined by measuring its ability to mobilize intracellular calcium ([Ca2+]i) upon receptor activation. nih.gov The results of these functional assays demonstrated a profound selectivity.

The key findings are summarized in the table below:

| Receptor | Agonist | EC50 (nM) | Selectivity (Fold) |

| Human OX1 Receptor | (Ala11,D-Leu15)-Orexin B | 52 | 1 |

| Human OX2 Receptor | (Ala11,D-Leu15)-Orexin B | 0.13 | ~400 |

(Data sourced from Asahi et al., 2003 and corroborated by multiple suppliers). tocris.comhellobio.comrndsystems.commedchemexpress.comnih.gov

The data clearly indicates that (Ala11,D-Leu15)-Orexin B is approximately 400-fold more potent at activating the human OX2 receptor compared to the human OX1 receptor. tocris.comhellobio.comnih.goviscabiochemicals.com This high degree of selectivity makes it an invaluable pharmacological tool for in vitro studies aimed at isolating and characterizing the specific physiological and cellular functions mediated by the OX2 receptor, without the confounding activation of the OX1 receptor. nih.gov

Preclinical Research in Animal Models

Neurobiological and Behavioral Investigations

Impact on Sleep-Wakefulness Regulation and Arousal States

The orexin (B13118510) system is a critical regulator of sleep and wakefulness, and research using (Ala11,D-Leu15)-Orexin B has helped to delineate the specific contribution of the OX2R in this process. nih.govnih.gov Orexin neurons, located exclusively in the lateral hypothalamus, project throughout the brain to areas involved in arousal. nih.govnih.gov Studies have shown that orexin peptides are universally excitatory, causing depolarization and increased firing rates in neurons they act upon. nih.gov

The activation of orexin neurons is crucial for maintaining wakefulness. nih.gov Research indicates that the direct activation of orexin neurons can be mediated through the OX2R. nih.gov Specifically, the OX2R-selective agonist, (Ala11,D-Leu15)-Orexin B, has been shown to induce depolarization in orexin neurons, suggesting a positive feedback loop where orexins excite their own neurons via the OX2R. nih.gov This finding highlights the importance of OX2R signaling in sustaining arousal states.

| Finding | Animal Model | Reference |

| OX2R-selective agonist induces depolarization in orexin neurons. | Not Specified | nih.gov |

| Orexin system is a key modulator of the sleep/wakefulness cycle. | Not Specified | nih.gov |

| Orexin neuron activity is critical for the maintenance of wakefulness. | Mice | nih.gov |

Effects on Social Behavior and Modulation of Anxious and Depressive-like Behaviors

The orexin system has been implicated in the modulation of social, anxious, and depressive-like behaviors. nih.govmdpi.comnih.gov Studies investigating the role of specific orexin receptors in these complex behaviors have utilized selective agonists like (Ala11,D-Leu15)-Orexin B.

Research suggests a link between orexin signaling and mood disorders. mdpi.com For instance, reduced orexinergic signaling has been associated with increased depression-like behaviors in animal models. nih.gov While much of the research has focused on the broader orexin system or the OX1R, the selective activation of OX2R provides a means to dissect its specific contribution. In one study, mice with a specific loss of OX2R in dopaminergic neurons showed decreased sociability. researchgate.net This suggests that OX2R signaling in specific neural circuits is important for normal social interaction.

Furthermore, studies have shown that the orexin system's influence on anxiety-like behavior can be context-dependent. researchgate.net While some research points to the involvement of OX1R in anxiety, the distinct role of OX2R is an area of ongoing investigation. The development of depressive-like behaviors has also been linked to alterations in the orexin system. nih.govnih.gov

| Behavioral Effect | Animal Model | Key Finding | Reference |

| Decreased Sociability | Mice | Loss of OX2R in dopaminergic neurons reduced social interaction. | researchgate.net |

| Anxiety-like Behavior | Mice | Orexin system modulation of anxiety is context-dependent. | researchgate.net |

| Depressive-like Behavior | Grass Rats | Attenuated orexinergic signaling is associated with increased depression-like behaviors. | nih.gov |

Influence on Dopaminergic Neuron Activity and Pathways

The orexin system exerts a significant influence on the dopaminergic system, which is crucial for motivation, reward, and motor control. elifesciences.orgelifesciences.orgelifesciences.org Orexin fibers originating from the lateral hypothalamus densely innervate key dopaminergic areas like the ventral tegmental area (VTA) and the substantia nigra (SN). elifesciences.org

Studies using (Ala11,D-Leu15)-Orexin B have helped to clarify the differential roles of OX1R and OX2R in modulating dopaminergic neuron activity. Electrophysiological studies have revealed that while the non-selective agonist orexin-A generally excites VTA dopaminergic neurons, the more specific OX2R agonist, (Ala11,D-Leu15)-Orexin B, can have more nuanced effects. researchgate.net One study reported that this OX2R agonist actually decreased the firing frequency of VTA dopaminergic cells. researchgate.net This suggests a complex and potentially opposing regulation of dopamine (B1211576) neurons by OX1R and OX2R.

The interaction between orexin and dopamine systems is reciprocal. Not only does orexin modulate dopamine neuron activity, but dopamine also regulates orexin neurons. elifesciences.org This bidirectional communication is critical for a range of behaviors, including reward-seeking and reinforcement learning. mdpi.comelifesciences.org

| Area of Influence | Effect of OX2R Activation | Animal Model | Reference |

| VTA Dopaminergic Neurons | Decreased firing frequency with (Ala11,D-Leu15)-Orexin B. | Mice | researchgate.net |

| Dopaminergic Pathways | Orexin signaling modulates motivation and reward. | Not Specified | mdpi.com |

| Reciprocal Regulation | Dopamine can stimulate orexinergic neurons. | Not Specified | elifesciences.org |

Role in Central Motor Control and Vestibular System Modulation

The orexin system is involved in the central control of movement. nih.gov Orexin neurons project to various motor control structures in the brain, and the loss of orexin has been linked to motor deficits. nih.gov The use of selective agonists has provided insights into the specific receptor subtypes involved in these functions.

Activation of OX2R has been shown to influence locomotor activity. In rats, the selective OX2R agonist (Ala11,D-Leu15)-Orexin B significantly altered various aspects of locomotor behavior, including total distance traveled, ambulatory activity, and rearing. nih.gov This suggests a key role for OX2R in promoting motor activity.

Furthermore, orexin signaling is implicated in modulating respiratory responses, which are intrinsically linked to motor control. Studies have shown that activation of OX2R in specific brainstem regions, such as the Kӧlliker-Fuse nucleus, can lead to transient changes in respiratory rate in anesthetized mice. frontiersin.org

| Function | Effect of OX2R Activation | Animal Model | Reference |

| Locomotor Activity | Increased distance traveled, ambulatory activity, and rearing. | Rats | nih.gov |

| Respiratory Control | Transient slowing of respiratory rate when activated in the Kӧlliker-Fuse nucleus. | Mice | frontiersin.org |

| Central Motor Control | Orexin system has a direct influence on motor control structures. | Not Specified | nih.gov |

Investigations into Feeding Behavior and Energy Homeostasis via Specific OX2R Activation

Initially, the orexin system was identified for its role in regulating feeding behavior and energy homeostasis. nih.gov While both orexin receptors are involved, selective agonists like (Ala11,D-Leu15)-Orexin B have been instrumental in isolating the specific contributions of OX2R. tocris.comrndsystems.comnih.gov

Activation of the orexin system is known to promote wakefulness and increase spontaneous physical activity, which in turn impacts energy expenditure. nih.gov Research has shown that activation of OX2R can increase locomotor activity, a component of energy expenditure. nih.gov The intricate interplay between the orexin system, energy balance, and arousal states highlights the complexity of its physiological roles.

Systemic Physiological Modulations

Beyond its effects on the central nervous system, the activation of OX2R by (Ala11,D-Leu15)-Orexin B has been shown to have systemic physiological modulations. As previously mentioned, studies have demonstrated its influence on respiratory control. frontiersin.org The widespread projections of orexin neurons suggest that the activation of OX2R can have far-reaching effects on various bodily systems, a topic that continues to be an active area of preclinical investigation.

Pharmacological Efficacy in Preclinical Disease Models

The selective activation of OX2R by (Ala11,D-Leu15)-Orexin B has been evaluated in various preclinical models of disease, providing insights into the therapeutic potential of targeting this receptor.

The orexin system is a key regulator of the sleep-wake cycle, and its dysfunction is strongly implicated in sleep disorders like narcolepsy. frontiersin.orgnih.gov The discovery that a mutation in the hypocretin (orexin) receptor-2 gene causes canine narcolepsy underscored the critical role of this receptor in maintaining wakefulness. nih.gov

Animal models have been crucial in understanding the role of the orexin system in sleep regulation. nih.gov The use of selective agonists like (Ala11,D-Leu15)-Orexin B allows for the specific investigation of OX2R's role in promoting and maintaining arousal. Orexin neurons promote wakefulness by activating monoaminergic and cholinergic neurons in brain regions involved in the sleep-wake circuitry. nih.gov While direct studies using (Ala11,D-Leu15)-Orexin B in specific sleep disorder models are part of ongoing research, the established role of OX2R in wakefulness suggests its agonism could be a therapeutic strategy for disorders of hypersomnolence.

The widespread projections of orexin neurons throughout the brain suggest their involvement in a range of neurological and psychiatric conditions. frontiersin.org Research in animal models indicates that (Ala11,D-Leu15)-Orexin B can influence behaviors related to anxiety and depression. lifescienceproduction.co.uk For example, studies have shown that this selective OX2R agonist can increase social novelty seeking, which may suggest anxiolytic-like or pro-social effects. lifescienceproduction.co.uk

Furthermore, the orexin system is implicated in reward-seeking and drug addiction. nih.gov The ability of (Ala11,D-Leu15)-Orexin B to modulate locomotor activity also points to its potential role in conditions characterized by psychomotor disturbances. nih.gov

The role of OX2R in modulating locomotor activity has been investigated using (Ala11,D-Leu15)-Orexin B. In rats, central administration of this selective OX2R agonist resulted in dose-related increases in locomotor activity, including total distance traveled, ambulatory activity, and rearing behavior. nih.gov

Interestingly, dual orexin receptor antagonists have been shown to reduce hyperlocomotion induced by amphetamine, as well as the increased physical activity stimulated by (Ala11,D-Leu15)-Orexin B. nih.gov This indicates that the stimulant effects of certain drugs may be at least partially mediated through the orexin system, and that targeting orexin receptors could be a strategy to modulate these effects. The observation that an OX1R-selective antagonist did not block the locomotor effects of (Ala11,D-Leu15)-Orexin B further confirms that these actions are mediated through the OX2R. nih.gov

Table 3: Effects of (Ala11,D-Leu15)-Orexin B on Locomotor Activity in Rats

| Behavioral Measure | Effect of (Ala11,D-Leu15)-Orexin B | Reference |

| Total behavioral activity | Dose-related increase | nih.gov |

| Total distance traveled | Dose-related increase | nih.gov |

| Ambulatory activity | Dose-related increase | nih.gov |

| Rearing activity | Dose-related increase | nih.gov |

Future Research Directions and Unanswered Questions

Advanced Elucidation of OX2R Signaling Bias and Allosteric Modulation

Future investigations are poised to delve deeper into the complexities of OX2R signaling. A key area of focus will be the phenomenon of "biased signaling" or "functional selectivity," where an agonist can preferentially activate certain downstream signaling pathways over others. While (Ala11,D-Leu15)-Orexin B is known to potently mobilize intracellular calcium via the OX2R, its effects on other signaling cascades, such as those involving cyclic AMP (cAMP) or β-arrestin recruitment, are less understood. nih.govfrontiersin.org Research has already shown that the endogenous ligand Orexin-B exhibits different potencies for various OX2R-mediated responses, suggesting the potential for biased agonism. frontiersin.org

Further studies will likely employ advanced molecular and cellular techniques to map the full signaling profile of (Ala11,D-Leu15)-Orexin B and other OX2R ligands. This could involve the use of sophisticated BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) based assays to monitor real-time interactions between the receptor, G-proteins, and other signaling molecules. frontiersin.org Understanding how different ligands stabilize distinct receptor conformations to favor specific signaling outcomes could pave the way for the design of even more selective drugs with improved therapeutic profiles and fewer side effects.

Additionally, the exploration of allosteric modulation of the OX2R represents a promising frontier. Allosteric modulators bind to a site on the receptor distinct from the primary agonist binding site and can fine-tune the receptor's response to endogenous ligands. Investigating how (Ala11,D-Leu15)-Orexin B's activity is affected by potential allosteric modulators could reveal novel mechanisms for regulating OX2R function and offer new therapeutic strategies.

Exploration of Novel Therapeutic Applications in Preclinical Paradigms

The established role of the orexin (B13118510) system in promoting wakefulness has made OX2R agonists a key area of interest for treating disorders of hypersomnolence, such as narcolepsy. nih.gov Preclinical studies using (Ala11,D-Leu15)-Orexin B have already demonstrated its ability to ameliorate cataplexy and sleep/wake fragmentation in mouse models of narcolepsy. nih.govplos.org A significant finding from this research is that selective activation of OX2R appears sufficient to produce these therapeutic effects without inducing conditioned place preference, an indicator of addiction potential that has been associated with dual OX1R/OX2R agonists. nih.gov

Future preclinical research will likely expand the therapeutic scope of selective OX2R agonism. Given the widespread projections of orexin neurons throughout the brain, the orexin system is implicated in a variety of functions beyond sleep, including feeding behavior, reward processing, and stress responses. nih.govnih.gov Therefore, (Ala11,D-Leu15)-Orexin B could be a valuable tool to investigate the potential of OX2R activation in models of other conditions such as obesity, addiction, and anxiety disorders. nih.govnih.gov For instance, studies could explore its effects on food intake, drug-seeking behavior, or performance in anxiety-related behavioral paradigms. nih.govnih.gov

Development and Validation of Advanced In Vitro and In Vivo Research Models

To further unravel the complexities of the orexin system, the development of more sophisticated research models is crucial. In the in vitro space, the use of primary neuronal cultures and brain slice preparations will continue to be important for studying the electrophysiological effects of (Ala11,D-Leu15)-Orexin B on specific neuronal populations. frontiersin.org More advanced models, such as organ-on-a-chip (OOC) technology, could offer a more physiologically relevant environment to study the interactions between different cell types within a neural circuit in response to OX2R activation. pharmacytimes.com These microfluidic devices can emulate the three-dimensional structure and function of specific brain regions.

In vivo, the use of transgenic animal models will remain a cornerstone of orexin research. youtube.com The development of mice with cell-type-specific expression or knockout of OX2R allows for precise dissection of the receptor's role in different neural circuits. pa2online.org For example, recent studies have used viral vectors to restore OX2R expression in specific brain regions of narcoleptic mice to pinpoint the anatomical substrates for the wake-promoting and anti-cataplectic effects of orexin agonists. youtube.com Combining these genetic tools with techniques like in vivo calcium imaging or optogenetics will enable researchers to monitor and manipulate the activity of specific neuronal populations in real-time in response to (Ala11,D-Leu15)-Orexin B administration. Furthermore, the validation of translational models, such as the use of CO2 inhalation to induce panic-like symptoms in both rodents and humans, will be important for bridging the gap between preclinical findings and clinical applications. nih.gov

Integration of Omics Technologies for Comprehensive Orexin System Understanding

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—holds immense potential for a systems-level understanding of the effects of (Ala11,D-Leu15)-Orexin B. youtube.com By analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in response to OX2R activation, researchers can uncover novel signaling pathways and downstream targets. frontiersin.org

For instance, transcriptomic analysis of specific brain regions following treatment with (Ala11,D-Leu15)-Orexin B could identify genes whose expression is altered, providing clues about the long-term cellular adaptations to sustained OX2R signaling. Proteomic studies could identify changes in protein phosphorylation or protein-protein interactions, offering a more direct readout of signaling pathway activation. youtube.com Metabolomic analysis could reveal shifts in cellular metabolism in response to changes in neuronal activity induced by the compound. Integrating these multi-omics datasets will provide a comprehensive and unbiased view of the molecular landscape shaped by OX2R activation, potentially revealing novel biomarkers and therapeutic targets. frontiersin.org

| Compound Name | Receptor Selectivity | Key Characteristics |

| (Ala11,D-Leu15)-Orexin B (human) | Highly selective for OX2R (400-fold over OX1R) nih.govtocris.com | Synthetic peptide agonist, valuable research tool nih.gov |

| Orexin-A (hypocretin-1) | Non-selective, binds to both OX1R and OX2R frontiersin.orgnih.gov | Endogenous neuropeptide frontiersin.org |

| Orexin-B (hypocretin-2) | Non-selective, binds to both OX1R and OX2R frontiersin.orgnih.gov | Endogenous neuropeptide, less stable than Orexin-A youtube.comfrontiersin.org |

| SB-408124 | Selective OX1R antagonist nih.gov | Research tool to block OX1R signaling nih.gov |

| Almorexant | Dual OX1R/OX2R antagonist pa2online.orgnih.gov | Investigated for the treatment of insomnia pa2online.orgnih.gov |

| Suvorexant (MK-4305) | Dual OX1R/OX2R antagonist nih.govacs.org | Approved for the treatment of insomnia nih.gov |

| EMPA | Selective OX2R antagonist nih.gov | Research tool to block OX2R signaling nih.gov |

| JNJ-61393215 | Selective OX1R antagonist nih.gov | Investigated for anxiolytic effects nih.gov |

| Abbreviation | Full Name |

| BRET | Bioluminescence Resonance Energy Transfer |

| cAMP | cyclic Adenosine Monophosphate |

| FRET | Förster Resonance Energy Transfer |

| OOC | Organ-on-a-chip |

| OX1R | Orexin 1 Receptor |

| OX2R | Orexin 2 Receptor |

Q & A

Basic Research Questions

Q. What experimental methods validate the selectivity of (Ala11,D-Leu15)-Orexin B for OX2 receptors?

- Methodology : Use radioligand binding assays to measure affinity (e.g., OX2 EC50 = 0.13 nM vs. OX1 EC50 = 52 nM) . Functional assays (e.g., cAMP inhibition or calcium mobilization) further confirm selectivity by comparing OX2/OX1 receptor activation thresholds .

- Key Data : A 400-fold selectivity ratio for OX2 over OX1 is consistently reported across studies .

Q. How is (Ala11,D-Leu15)-Orexin B administered in preclinical studies to investigate CNS effects?

- Intracerebroventricular (ICV) injection : Direct CNS delivery in rodent models (e.g., 1 nmol/head in rats to study ACTH release) .

- Intranasal administration : Non-invasive delivery (e.g., 50 μL of 100 μM solution in rats) to study neuronal activation in cortical regions (e.g., c-Fos expression in basal forebrain) .

Q. What in vivo models demonstrate the therapeutic potential of OX2 receptor agonism?

- Narcolepsy-cataplexy models : Orexin knockout mice show reduced cataplexy-like episodes and improved wakefulness after ICV administration (5 nmol) .

- Hypertension models : In spontaneously hypertensive rats (SHR), unilateral RVLM injection (50 pmol) induces larger pressor responses compared to controls, suggesting OX2's role in blood pressure regulation .

Advanced Research Questions

Q. How do discrepancies in OX2 receptor selectivity claims arise across studies?

- Potential Causes :

- Variability in assay systems (e.g., cell lines vs. primary neurons) .

- Species differences: Rat OX2 receptors may exhibit distinct pharmacology compared to human receptors .

Q. What experimental designs address off-target effects in OX2 receptor studies?

- Control strategies :

- Use OX1-specific antagonists (e.g., SB408124, IC50 = 8 nM for OX1) to isolate OX2-mediated effects .

- Compare (Ala11,D-Leu15)-Orexin B with non-peptide OX2 agonists (e.g., YNT-185, EC50 = 28 nM) to confirm pathway specificity .

Q. How does intranasal administration of (Ala11,D-Leu15)-Orexin B affect neuronal circuit mapping?

- Method : Combine intranasal delivery (100 μM solution) with c-Fos immunohistochemistry to quantify activation in cholinergic neurons (e.g., medial septum and basal forebrain) .

- Data : Significant c-Fos induction in the piriform cortex (PirC) and basal/ventral striatum (B/SI) highlights OX2's role in arousal pathways .

Q. What are the limitations of using (Ala11,D-Leu15)-Orexin B in chronic studies?

- Challenges :

- Rapid peptide degradation in vivo, requiring stable analogs or repeated dosing .

- Blood-brain barrier (BBB) penetration limitations for systemic administration .

Data Contradictions and Analysis

Q. Why do some studies report OX2 selectivity while others question it?

- Evidence : Early studies reported 400-fold selectivity for OX2 , but later GPCR interaction assays noted potential OX1 cross-reactivity under high concentrations (>100 nM) .

- Resolution : Use low peptide concentrations (<10 nM) and validate with OX1/OX2 dual-knockout models .

Q. How do species differences impact pharmacological responses to (Ala11,D-Leu15)-Orexin B?

- Case Study : Lemborexant (OX2 antagonist) shows similar IC50 values in human and rat OX2 receptors (0.61 vs. 0.66 nM), but ACTH response assays in rats may not fully translate to humans .

- Recommendation : Cross-validate findings in human-derived cell lines (e.g., neuroblastoma SH-SY5Y) .

Methodological Tables

Table 1 : Key Pharmacological Parameters

| Parameter | Value | Assay Type | Reference |

|---|---|---|---|

| OX2 EC50 | 0.13 nM | Calcium mobilization (HEK293 cells) | |

| OX1 EC50 | 52 nM | Radioligand binding (CHO-K1 cells) | |

| Plasma ACTH increase (rat) | 4-fold | ICV injection (1 nmol) |

Table 2 : Experimental Dosing Guidelines

| Model | Dose | Route | Outcome |

|---|---|---|---|

| Rat (ACTH assay) | 1 nmol | ICV | Plasma ACTH elevation |

| Mouse (narcolepsy) | 5 nmol | ICV | Reduced cataplexy |

| Rat (intranasal) | 5 nmol | Intranasal | c-Fos activation in PirC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.